molecular formula C20H37NO3 B12654255 N-(1-Oxo-9-octadecenyl)glycine CAS No. 97404-07-4

N-(1-Oxo-9-octadecenyl)glycine

Cat. No.: B12654255
CAS No.: 97404-07-4
M. Wt: 339.5 g/mol
InChI Key: HPFXACZRFJDURI-MDZDMXLPSA-N
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Description

N-(1-Oxo-9-octadecenyl)glycine, also known as N-oleoylglycine, is a fatty acid amide derivative. It is a naturally occurring compound found in mammals and is known for its role in various physiological processes. This compound is a substrate for peptidylglycine α-amidating enzyme, which is involved in the biosynthesis of oleamide, a lipid that induces sleep .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-Oxo-9-octadecenyl)glycine can be synthesized through the amidation of oleic acid with glycine. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions .

Industrial Production Methods

Industrial production of this compound involves the enzymatic amidation of oleic acid with glycine. This method is preferred due to its higher efficiency and selectivity. The reaction is catalyzed by peptidylglycine α-amidating enzyme, which ensures the formation of the desired product with minimal side reactions .

Chemical Reactions Analysis

Types of Reactions

N-(1-Oxo-9-octadecenyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-Oxo-9-octadecenyl)glycine has several scientific research applications:

Mechanism of Action

N-(1-Oxo-9-octadecenyl)glycine exerts its effects through its interaction with peptidylglycine α-amidating enzyme. This enzyme catalyzes the conversion of the compound into oleamide, which then interacts with specific receptors in the brain to induce sleep. The molecular targets include G-protein coupled receptors and ion channels involved in the regulation of sleep and locomotion .

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(1-oxo-9-octadecenyl)glycine: Similar in structure but contains a methyl group on the nitrogen atom.

    N-(1-oxo-9-octadecenyl)ethanolamine: Contains an ethanolamine group instead of glycine.

    N-(1-oxo-9-octadecenyl)serine: Contains a serine group instead of glycine.

Uniqueness

N-(1-Oxo-9-octadecenyl)glycine is unique due to its specific interaction with peptidylglycine α-amidating enzyme and its role in the biosynthesis of oleamide. This makes it a valuable compound for studying the enzymatic pathways involved in the production of bioactive lipids .

Properties

CAS No.

97404-07-4

Molecular Formula

C20H37NO3

Molecular Weight

339.5 g/mol

IUPAC Name

2-[[(E)-octadec-9-enoyl]amino]acetic acid

InChI

InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h9-10H,2-8,11-18H2,1H3,(H,21,22)(H,23,24)/b10-9+

InChI Key

HPFXACZRFJDURI-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)O

Origin of Product

United States

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